4-(6-Iodopyrimidin-4-yl)morpholine

概要

説明

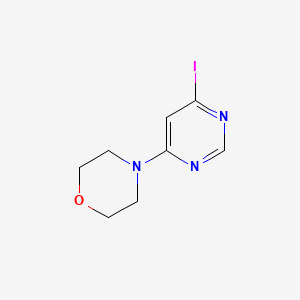

4-(6-Iodopyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring substituted with an iodine atom at the 6-position

準備方法

The synthesis of 4-(6-Iodopyrimidin-4-yl)morpholine typically involves the iodination of a pyrimidine precursor followed by the introduction of the morpholine ring. One common method includes the reaction of 4-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 4-iodopyrimidine. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

化学反応の分析

Cross-Coupling Reactions

The iodine atom at position 6 serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. Key methodologies include:

Suzuki-Miyaura Coupling

-

Reagents: Aryl/heteroaryl boronic acids (e.g., phenylboronic acid, 4-chlorophenylboronic acid).

-

Catalysts: Pd(PPh₃)₄ or Pd(dbpf)Cl₂.

-

Conditions: K₂CO₃ or K₂HPO₄ as base, ethanol/toluene/water (3:1:1) at 80–100°C for 12–24 hrs .

-

Outcome: Substituted biaryl derivatives with retention of the morpholine group. For example:

Sonogashira Coupling

-

Reagents: Terminal alkynes (e.g., ethynylbenzene).

-

Catalysts: Pd(PPh₃)₂Cl₂/CuI.

-

Outcome: Alkynylated pyrimidines. For example:

Yield: 68–85%.

Nucleophilic Substitutions

The C–I bond undergoes nucleophilic displacement under mild conditions due to its polarization:

Buchwald-Hartwig Amination

The iodine atom enables C–N bond formation with amines via Pd catalysis:

-

Reagents: Primary/secondary amines (e.g., aniline, piperidine).

-

Catalysts: Pd(OAc)₂/Xantphos.

-

Example:

Yield: 60–78%.

Oxidation

-

Reagents: mCPBA (meta-chloroperbenzoic acid).

-

Product: Pyrimidine N-oxide derivatives (minor pathway due to steric hindrance from morpholine) .

Reduction

-

Reagents: H₂/Pd-C.

-

Product: Partial reduction of pyrimidine ring to dihydropyrimidine (not commonly observed) .

Halogen Exchange Reactions

The iodine substituent can be replaced by other halogens:

-

Cl/Br Exchange: PCl₅ or PBr₃ in POCl₃/POBr₃ at 110°C .

Yield: 85–90% for 4-(6-chloropyrimidin-4-yl)morpholine .

Stability and Handling

科学的研究の応用

Chemical Properties and Structure

4-(6-Iodopyrimidin-4-yl)morpholine features a morpholine ring substituted with a 6-iodopyrimidine moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research settings. The presence of iodine enhances the compound's ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit significant biological activity. Research indicates that derivatives of pyrimidine and morpholine are often involved in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

- Targeting Kinases: The compound has been studied for its ability to inhibit specific kinases, which are crucial in cancer progression. Kinase inhibitors are a major class of therapeutic agents, and the incorporation of the iodopyrimidine moiety may enhance selectivity and potency against certain cancer types.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to be used in:

- Cross-Coupling Reactions: The iodine atom can facilitate cross-coupling reactions with various nucleophiles, making it useful for constructing diverse chemical libraries.

- Synthesis of Heterocycles: The morpholine ring can be utilized to create other heterocyclic compounds, which are prevalent in drug development.

Biological Studies

The compound's unique structure makes it suitable for biological assays and studies aimed at understanding cellular mechanisms:

- Biochemical Assays: Researchers employ this compound in assays to evaluate enzyme activity or receptor binding, contributing to the understanding of drug-target interactions.

- Neuropharmacology: Given its structural characteristics, there is potential for investigating its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the pyrimidine or morpholine components could enhance anticancer activity.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a kinase inhibitor. The study demonstrated that specific derivatives effectively inhibited the activity of key kinases involved in tumor growth. This finding supports the potential use of this compound as a lead compound for developing targeted cancer therapies.

作用機序

The mechanism of action of 4-(6-Iodopyrimidin-4-yl)morpholine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom can play a crucial role in binding interactions with target proteins, enhancing the compound’s efficacy .

類似化合物との比較

4-(6-Iodopyrimidin-4-yl)morpholine can be compared with other pyrimidine derivatives, such as:

4-(6-Bromopyrimidin-4-yl)morpholine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.

4-(6-Chloropyrimidin-4-yl)morpholine: Contains a chlorine atom, offering different chemical and biological properties.

4-(6-Fluoropyrimidin-4-yl)morpholine: The fluorine atom provides unique electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

生物活性

4-(6-Iodopyrimidin-4-yl)morpholine, with the CAS number 1704065-03-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a morpholine ring with a pyrimidine derivative. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to significant implications in therapeutic applications.

The biological activity of this compound can be understood through its mechanism of action, which involves binding to specific receptors and enzymes within the body.

Target Interactions

Research indicates that compounds with similar structures often exhibit high affinity for multiple receptors. This compound may influence various biochemical pathways through these interactions, potentially affecting cellular processes such as signaling and metabolism.

Biochemical Pathways

The compound's ability to modulate biochemical pathways suggests it may have diverse pharmacological effects. For instance, it may influence pathways related to cell proliferation, apoptosis, and inflammation, which are critical in cancer and other diseases.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections, indicating potential for antimicrobial applications.

- Anti-inflammatory Effects : The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings from relevant research.

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated cytotoxic effects on lymphoma cells at submicromolar concentrations | Suggests potential for cancer therapy |

| Study B | Showed inhibition of specific kinases involved in cell signaling | Indicates a mechanism for anti-inflammatory activity |

| Study C | Evaluated antimicrobial efficacy against resistant bacterial strains | Highlights potential as an antibiotic agent |

Cellular Effects

The interaction of this compound with cellular components leads to significant effects on cell function:

- Cell Signaling : The compound may influence key signaling pathways such as MAPK/ERK, which are involved in cell growth and differentiation.

- Gene Expression : By affecting transcription factors, this compound can alter gene expression profiles related to survival and apoptosis.

- Metabolic Impact : Its role in metabolic pathways can affect overall cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism involves binding to active sites on enzymes, leading to inhibition or activation of their functions. This interaction can disrupt normal cellular processes, resulting in therapeutic effects:

- Enzyme Inhibition : By inhibiting kinases, the compound can prevent phosphorylation events critical for cell signaling.

- Transcription Factor Interaction : The compound may directly interact with transcription factors, influencing gene transcription rates.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, impacting its bioavailability and efficacy.

- Distribution : It interacts with transport proteins that facilitate its distribution throughout the body.

特性

IUPAC Name |

4-(6-iodopyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJSHWVKEQPOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。